1,3,3,4,4,6-Hexachlorohexane
Description
Historical Context of Polyhalogenated Cyclohexane (B81311) Compound Investigations
The investigation of polyhalogenated compounds, which are carbon compounds containing multiple halogen atoms, gained significant momentum with the discovery of the insecticidal properties of substances like dichlorodiphenyltrichloroethane (DDT) in 1939. aakash.ac.inbyjus.com This era marked a surge in the synthesis and application of chlorinated hydrocarbons for agricultural and public health purposes. byjus.com
Hexachlorocyclohexane (B11772) (HCH), sometimes incorrectly referred to as benzene (B151609) hexachloride (BHC), was first synthesized in the 19th century. wikipedia.orgwikipedia.org However, its potent insecticidal properties, primarily attributed to the γ-isomer (lindane), were not discovered until the early 1940s. researchgate.net The initial production method involved the photochlorination of benzene, which results in a mixture of several HCH isomers. wikipedia.orgacs.org This technical-grade HCH was widely used as a broad-spectrum insecticide. researchgate.netmdpi.com
Early research focused on separating and identifying the different isomers within the technical mixture and understanding their respective chemical and physical properties. stackexchange.comacs.org It was soon discovered that the various isomers exhibited different toxicological profiles and environmental behaviors. acs.orginchem.org This realization led to more refined research into the specific effects and fates of individual isomers, moving beyond the properties of the technical mixture.
Scope and Significance of Hexachlorohexane Research in Environmental and Chemical Sciences
The study of hexachlorohexane isomers is of profound significance in both environmental and chemical sciences due to their widespread historical use and their characteristics as persistent organic pollutants (POPs). wikipedia.orgontosight.ai HCH isomers are known to be toxic, and their persistence allows them to travel long distances from their original point of application, leading to global contamination. acs.orgiwaponline.com
Environmental Significance:
Persistence and Bioaccumulation: HCH isomers, particularly the β-isomer, are resistant to degradation and can accumulate in the fatty tissues of organisms, leading to biomagnification in food chains. acs.orgnih.gov They have been detected in soil, water, air, and even in human tissues and breast milk in various parts of the world. acs.orgresearchgate.net
Global Transport: The relatively high volatility of some HCH isomers facilitates their transport in the atmosphere, resulting in their presence in remote ecosystems like the Arctic. acs.org The ratio of α-HCH to γ-HCH can be used to track the global movement of these contaminants. acs.org
Isomer Transformation: Research has shown that isomers can transform in the environment. For instance, the γ-isomer can isomerize to the α-form under the influence of sunlight, which has implications for the environmental persistence and distribution of these compounds. tandfonline.comtandfonline.com
Chemical Significance:
Stereochemistry: The nine stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane serve as important models for analyzing the influence of substituent positions on the conformational stability of the cyclohexane ring. wikipedia.org
Synthesis and Analysis: The synthesis of specific HCH isomers, including isotopically labeled versions like perdeuterated α-HCH, is crucial for developing analytical standards and methods for their detection and quantification in environmental samples. wiley.com
Degradation Studies: A significant area of chemical research involves developing methods for the degradation of HCH isomers. This includes studying their breakdown under various conditions and exploring bioremediation techniques using microorganisms that can metabolize these persistent pollutants. mdpi.comacs.org
The inclusion of HCH isomers under the Stockholm Convention on Persistent Organic Pollutants underscores their global relevance and the international effort to manage and eliminate these hazardous chemicals. researchgate.net
Classification and Nomenclature of Hexachlorohexane Stereoisomers
The term "hexachlorohexane" can refer to any isomer with the chemical formula C₆H₆Cl₆. wikipedia.org The most studied group of HCH isomers is 1,2,3,4,5,6-hexachlorocyclohexane, which has nine stereoisomers. wikipedia.org These isomers arise from the different spatial arrangements (stereochemistry) of the chlorine atoms on the cyclohexane ring. wikipedia.org
The stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane are commonly designated by Greek letters (α, β, γ, δ, ε, ζ, η, and θ). wikipedia.orgacs.org The α-HCH isomer is chiral and exists as a pair of enantiomers ((+)-α-HCH and (-)-α-HCH). wikipedia.org The naming of these isomers (α, β, γ, etc.) is not systematic but is believed to be based on the order of their discovery and isolation. stackexchange.com
The nomenclature can be further specified using the IUPAC system, which describes the axial (a) or equatorial (e) position of each chlorine atom relative to the cyclohexane ring. pops.int
| Common Name | Systematic Name (Axial/Equatorial Configuration) |
| α-HCH | (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-hexachlorocyclohexane |
| β-HCH | (1α,2β,3α,4β,5α,6β)-1,2,3,4,5,6-hexachlorocyclohexane |
| γ-HCH (Lindane) | (1α,2α,3β,4α,5α,6β)-1,2,3,4,5,6-hexachlorocyclohexane |
| δ-HCH | (1α,2α,3α,4β,5α,6β)-1,2,3,4,5,6-hexachlorocyclohexane |
| ε-HCH | (1α,2α,3α,4β,5β,6β)-1,2,3,4,5,6-hexachlorocyclohexane |
Table based on data from pops.intinchem.org
Beyond the well-known 1,2,3,4,5,6-hexachlorocyclohexane isomers, other structural isomers exist where chlorine atoms are attached to the same carbon atom. The compound of interest, 1,3,3,4,4,6-Hexachlorohexane , falls into this category. Its nomenclature precisely defines the location of the six chlorine atoms on the hexane (B92381) chain, indicating a different structural arrangement from the 1,2,3,4,5,6-isomers. wikipedia.orgevitachem.com
Structure
3D Structure
Properties
CAS No. |
58468-00-1 |
|---|---|
Molecular Formula |
C6H8Cl6 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1,3,3,4,4,6-hexachlorohexane |
InChI |
InChI=1S/C6H8Cl6/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2 |
InChI Key |
WLWXMMAQPUKSTB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(C(CCCl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Structural and Stereochemical Aspects of Hexachlorohexane
Stereoisomeric Diversity of Hexachlorohexane Derivatives
Stereoisomerism in chlorinated alkanes is a direct consequence of chirality within the molecular structure. The number and location of stereocenters determine the potential for a compound to exist as various enantiomeric and diastereomeric forms.
The specific structure of 1,3,3,4,4,6-hexachlorohexane is Cl-CH₂-CH₂-C(Cl)₂-C(Cl)₂-CH₂-CH₂-Cl. An analysis of this structure reveals that it contains no stereocenters (chiral carbons). A stereocenter requires a carbon atom to be bonded to four different substituent groups. In this molecule:
Carbons 1 and 6 are -CH₂Cl groups.
Carbons 2 and 5 are -CH₂- groups.
Carbons 3 and 4 are -C(Cl)₂- groups.
None of these carbons meet the criteria for chirality. Furthermore, the molecule possesses internal symmetry; specifically, a C₂ axis of rotation can be envisioned passing through the midpoint of the C3-C4 bond. Consequently, This compound is an achiral molecule and does not exist in enantiomeric forms. As it has no stereoisomers, the concept of diastereomerism is also not applicable to the parent compound itself.
However, to illustrate the principles of stereoisomerism relevant to the broader class of hexachlorohexanes, one can consider closely related structural isomers that do possess chirality. For example, shifting a chlorine atom from C3 to C2 creates 1,2,3,4,4,6-hexachlorohexane .
Structure: Cl-CH₂-CH(Cl)-CH(Cl)-C(Cl)₂-CH₂-CH₂-Cl
Stereocenters: This derivative possesses two stereocenters at C2 and C3.
Stereoisomeric Forms: According to the 2ⁿ rule (where n is the number of stereocenters), this molecule can exist as 2² = 4 distinct stereoisomers. These four isomers comprise two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.
The table below outlines the stereoisomeric relationships for this illustrative derivative.
| Configuration | Isomer 1 | Isomer 2 | Relationship |
|---|---|---|---|
| Enantiomeric Pair A | (2R, 3R) | (2S, 3S) | Enantiomers |
| Enantiomeric Pair B | (2R, 3S) | (2S, 3R) | Enantiomers |
| Diastereomeric Relationship | (2R, 3R) | (2R, 3S) or (2S, 3R) | Diastereomers |
This example demonstrates how minor changes in the chlorine substitution pattern can introduce significant stereochemical complexity, a critical consideration in the synthesis and analysis of polychlorinated alkanes.
While this compound is achiral, its structure is not static. The molecule is flexible due to rotation around its carbon-carbon single bonds. The study of its stable conformations (conformers) is key to understanding its physical properties. The most significant steric interactions occur around the central C3-C4 bond, which connects two sterically demanding gem-dichloro (-CCl₂) groups.
A Newman projection along the C3-C4 bond reveals possible staggered conformations:
Anti-conformation: The C2-C3 bond is positioned 180° (anti-periplanar) to the C4-C5 bond. This arrangement minimizes the steric repulsion between the two ethyl chloride fragments of the molecule and is predicted to be the lowest-energy, most stable conformer.
Gauche-conformations: The C2-C3 bond is positioned at a 60° dihedral angle to the C4-C5 bond. These conformers are higher in energy due to increased steric strain between the bulky ends of the molecule.
Interconversion between these conformers occurs via rotation around the C-C single bonds. The energy required to overcome the rotational barrier, particularly for the congested C3-C4 bond, dictates the rate of interconversion. At ambient temperatures, this interconversion is rapid, and the molecule exists as a dynamic equilibrium of all possible conformers, though heavily favoring the most stable anti-conformation.
Spectroscopic Characterization for Stereochemical Elucidation
Spectroscopic techniques are indispensable for confirming the structure of this compound and for differentiating between related isomers.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For the symmetric this compound molecule, the NMR spectra are relatively simple.
¹H NMR: Due to the molecule's C₂ symmetry, the protons on C1 are chemically equivalent to those on C6, and the protons on C2 are equivalent to those on C5. This results in two distinct signals.
Signal A (H1/H6): Protons on the -CH₂Cl groups. These are expected to appear as a triplet due to coupling with the two adjacent protons on C2/C5. The chemical shift would be downfield (e.g., ~3.7 ppm) due to the deshielding effect of the adjacent chlorine atom.
Signal B (H2/H5): Protons on the -CH₂- groups. These are also expected to appear as a triplet from coupling to H1/H6. Their chemical shift would be further upfield (e.g., ~2.8 ppm) as they are beta to the chlorine and adjacent to the -CCl₂- group.
¹³C NMR: The symmetry reduces the expected six carbon signals to three.
Signal 1 (C1/C6): Carbon of the -CH₂Cl group.
Signal 2 (C2/C5): Carbon of the -CH₂- group.
Signal 3 (C3/C4): Quaternary carbon of the -CCl₂- group, which would be significantly deshielded and appear far downfield.
In contrast, the NMR spectra of diastereomeric compounds, such as the (2R,3R) and (2R,3S) forms of 1,2,3,4,4,6-hexachlorohexane, would be far more complex. Lacking symmetry, each diastereomer would exhibit unique signals for every carbon and proton, with distinct chemical shifts and coupling constants, allowing for their unambiguous differentiation and aiding in the assignment of their relative configurations.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Partner(s) |
|---|---|---|---|---|
| ¹H | H on C1, C6 | ~3.7 | Triplet (t) | H on C2, C5 |
| ¹H | H on C2, C5 | ~2.8 | Triplet (t) | H on C1, C6 |
| ¹³C | C1, C6 | ~45 | N/A | N/A |
| ¹³C | C2, C5 | ~38 | N/A | N/A |
| ¹³C | C3, C4 | ~95 | N/A | N/A |
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Gas Chromatography (GC): In a GC system, this compound would elute as a single peak from a standard non-chiral capillary column. However, a mixture containing its various structural isomers (e.g., 1,2,3,4,5,6-hexachlorohexane) would be separated into multiple peaks based on differences in their boiling points and polarities, resulting in different retention times. Diastereomers, having different physical properties, can also be separated on standard columns. In contrast, enantiomers are inseparable on achiral columns but can be resolved into two distinct peaks using a specialized chiral stationary phase.
Mass Spectrometry (MS): The mass spectrum of this compound (C₆H₈Cl₆) is highly characteristic.
Isotopic Pattern: The presence of six chlorine atoms creates a distinctive isotopic cluster for the molecular ion (M⁺) peak. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show a cluster of peaks at M, M+2, M+4, M+6, M+8, M+10, and M+12, with a specific intensity ratio that serves as a definitive indicator for a hexachlorinated compound.
Fragmentation: Electron ionization (EI) would induce fragmentation. Key fragmentation pathways would include the loss of a chlorine radical (M-35), loss of HCl (M-36), and cleavage of the carbon backbone. A prominent fragmentation is the cleavage of the central C3-C4 bond, which would yield fragment ions corresponding to the C₃H₄Cl₃ moiety (m/z ≈ 145, considering isotopes). While enantiomers produce identical mass spectra, diastereomers may show minor, often subtle, differences in the relative abundance of certain fragment ions, though their primary differentiation is achieved via GC separation.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 290 | [C₆H₈Cl₆]⁺˙ | C₆H₈Cl₆ | Molecular Ion (M⁺˙) |
| 255 | [C₆H₈Cl₅]⁺ | C₆H₈Cl₅ | Loss of Cl• |
| 254 | [C₆H₇Cl₅]⁺˙ | C₆H₇Cl₅ | Loss of HCl |
| 145 | [C₃H₄Cl₃]⁺ | C₃H₄Cl₃ | Cleavage of C3-C4 bond |
| 49 | [CH₂Cl]⁺ | CH₂Cl | Alpha-cleavage at C1-C2 |
Note: m/z values are calculated using the mass of the most abundant isotope, ³⁵Cl. The actual spectrum will show clusters of peaks for each fragment containing chlorine.
Synthetic Pathways and Mechanistic Considerations for Hexachlorohexane Formation
Radical Chlorination of Aromatic Precursors
The formation of hexachlorocyclohexane (B11772) from benzene (B151609) proceeds via a free radical chain reaction mechanism. This reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) when exposed to ultraviolet (UV) light or other forms of radiation. wikipedia.orggoogle.com
The process can be summarized in the following steps:
Initiation: The energy from the light source breaks the Cl-Cl bond, generating two chlorine radicals. Cl₂ + hν → 2Cl•
Propagation: A chlorine radical then attacks the benzene ring, breaking one of the double bonds and forming a chlorinated cyclohexadienyl radical. This radical then reacts with another chlorine molecule to produce a dichlorocyclohexadiene and a new chlorine radical, which continues the chain reaction. This process of radical addition across the remaining double bonds continues until the benzene ring is fully saturated with chlorine atoms.
Termination: The chain reaction can be terminated by the combination of two radicals, for example, two chlorine radicals forming a chlorine molecule, or a chlorine radical with a chlorinated organic radical.
This radical addition pathway is favored over electrophilic substitution due to the high carbon-hydrogen bond dissociation energy in benzene, making hydrogen abstraction less likely. wikipedia.org The addition of the first two chlorine atoms across a double bond disrupts the aromaticity of the benzene ring, and the subsequent additions of chlorine molecules are rapid in comparison. wikipedia.org
Stereocontrol and Isomer Distribution in Synthetic Processes
The radical chlorination of benzene results in a mixture of stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane because the chlorine atoms can be attached to the cyclohexane (B81311) ring in different spatial orientations (axial or equatorial). There are nine possible stereoisomers for 1,2,3,4,5,6-hexachlorocyclohexane. wikipedia.org
The distribution of these isomers in the technical-grade product can vary but is typically composed of the following major isomers:
| Isomer | Percentage in Technical Grade HCH |
| α-HCH | 60-70% |
| β-HCH | 5-12% |
| γ-HCH | 10-15% |
| δ-HCH | 6-10% |
| ε-HCH | 3-4% |
This data is based on typical compositions of technical-grade HCH and may vary. cdc.govumweltprobenbank.de
Of these, the γ-isomer (gamma-HCH), commonly known as lindane, is the most potent insecticide. wikipedia.orginchem.orggoogle.com The formation of different isomers is influenced by the reaction conditions, but achieving a high yield of a specific isomer, such as the gamma isomer, without significant formation of others is a challenge in industrial synthesis. The stability of the various isomers and the transition states leading to their formation dictate the final product ratio.
By-product Formation in Technical-Grade Production
The production of technical-grade hexachlorocyclohexane is not a perfectly selective process and leads to the formation of several by-products in addition to the desired isomers. The crude product is a complex mixture that requires purification to isolate the active insecticidal component, γ-HCH.
The primary "by-products" in this context are the other, less insecticidally active, isomers of 1,2,3,4,5,6-hexachlorocyclohexane. The production of one ton of the desired γ-HCH (lindane) can generate approximately eight to nine tons of other HCH isomers, which are often considered waste products. umweltprobenbank.de
Degradation Pathways and Biotransformation of Hexachlorohexane Isomers
Microbial Degradation Mechanisms
Microbial degradation of HCH isomers is a critical process for the natural attenuation of these pollutants from contaminated environments. nih.gov Bacteria, in particular, have been identified that can mineralize HCH isomers through distinct catabolic pathways. acs.org The most extensively studied of these is the aerobic "Lin pathway."
The aerobic degradation of HCH isomers, particularly the γ-HCH isomer (lindane), is well-documented and proceeds through a series of enzymatic reactions known as the Lin pathway. nih.gov This pathway has been extensively studied in various strains of Sphingobium species. frontiersin.org The initial steps, often referred to as the upper pathway, involve a series of dechlorination and dehydrogenation reactions that convert the highly chlorinated HCH molecule into intermediates that can enter central metabolic pathways. frontiersin.orgnih.gov
The first committed step in the aerobic degradation of several HCH isomers is catalyzed by the enzyme HCH dehydrochlorinase, or LinA. nih.gov This enzyme initiates the pathway by eliminating hydrogen chloride (HCl) from the HCH molecule. nih.gov LinA mediates two successive dehydrochlorination reactions. nih.gov
In the case of γ-HCH, the first reaction converts it to γ-pentachlorocyclohexene (γ-PCCH). nih.gov A second dehydrochlorination reaction then converts γ-PCCH to a putative intermediate, 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,3,4,6-TCDN). nih.govnih.gov Different variants of the LinA enzyme, such as LinA1 and LinA2, have been identified, which exhibit different substrate specificities and enantioselectivity towards various HCH isomers, including α-HCH and δ-HCH. nih.govbohrium.com For instance, LinA can metabolize δ-HCH to δ-PCCH and subsequently to 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB). nih.govuniprot.org The mechanism of LinA involves the requirement of a 1,2-biaxial HCl pair on the substrate molecule for its catalytic activity. uniprot.org
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
| LinA | γ-HCH | γ-PCCH, 1,3,4,6-TCDN | Dehydrochlorination |
| α-HCH | β-PCCH, 1,2,4-TCB | Dehydrochlorination | |
| δ-HCH | δ-PCCH, 1,3,4,6-TCDN | Dehydrochlorination |
Following the initial dehydrochlorination by LinA, the haloalkane dehalogenase, LinB, plays a crucial role in the further degradation of the resulting intermediates. nih.gov LinB is an α/β-hydrolase family enzyme that catalyzes the hydrolytic dechlorination of various chlorinated compounds. frontiersin.orgnih.gov
Specifically, LinB is responsible for the conversion of 1,3,4,6-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.govfrontiersin.org This reaction proceeds through two successive rounds of hydrolytic dechlorinations. nih.gov LinB also exhibits activity towards certain HCH isomers directly, particularly β-HCH and δ-HCH, which are poor substrates for LinA. nih.govresearchgate.net It can convert β-HCH to 2,3,4,5,6-pentachlorocyclohexanol (B1245349) (PCHL) and δ-HCH to 2,3,5,6-tetrachloro-1,4-cyclohexanediol (TDOL) via a PCHL intermediate. researchgate.netresearchgate.net The broad substrate specificity of LinB makes it a key enzyme in the detoxification of HCH isomer mixtures. researchgate.net
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
| LinB | 1,3,4,6-TCDN | 2,5-DDOL | Hydrolytic Dechlorination |
| δ-PCCH | 2,3,5-TCDL | Hydrolytic Dechlorination | |
| β-HCH | 2,3,4,5,6-PCHL | Hydrolytic Dechlorination | |
| δ-HCH | PCHL, TDOL | Hydrolytic Dechlorination |
The upper pathway of HCH degradation, mediated by LinA and LinB, generates key intermediates that are funneled into the lower degradation pathway. The 2,5-DDOL formed by LinB is converted by a dehydrogenase, LinC, to 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.gov This aromatic compound is a crucial entry point into the subsequent catabolic steps.
The downstream pathway involves the reductive dechlorination of 2,5-DCHQ to chlorohydroquinone (B41787) (CHQ), followed by ring cleavage. nih.gov The ring is opened by the enzyme LinE, a ring cleavage oxygenase. nih.gov Subsequent enzymatic reactions catalyzed by LinF (maleylacetate reductase) and other enzymes like LinGHJ convert the intermediates into compounds such as β-ketoadipate. nih.govfrontiersin.org Ultimately, β-ketoadipate is metabolized to succinyl-coenzyme A (CoA) and acetyl-CoA, which are common intermediates that can enter the central tricarboxylic acid (TCA) cycle for complete mineralization. nih.govfrontiersin.org Minor dead-end products, such as 1,2,4-trichlorobenzene (1,2,4-TCB) and 2,5-dichlorophenol (B122974) (2,5-DCP), can also be formed through spontaneous elimination reactions from pathway intermediates. nih.gov
Understanding the enzymatic kinetics and three-dimensional structures of LinA and LinB is fundamental to comprehending their catalytic mechanisms and substrate specificities. stanford.educore.ac.uk
LinA: This enzyme is a homotetrameric protein, with each subunit having a molecular mass of approximately 16.5 kDa. nih.gov Kinetic studies have revealed that different LinA variants exhibit distinct enantioselectivity for HCH isomers. bohrium.com For example, LinA-type1 and LinA-type2 show opposite enantioselectivity for the (+) and (-) enantiomers of α-HCH. bohrium.com The reaction mechanism proceeds via an anti-elimination of HCl. uniprot.org Structural biology studies, complemented by computational modeling, have identified key amino acid residues in the active site, such as His73 and Asp25, that are crucial for the catalytic dehydrochlorination process. acs.org
LinB: As a member of the α/β-hydrolase superfamily, LinB operates through a hydrolytic mechanism to cleave carbon-halogen bonds. frontiersin.org Kinetic analyses, often represented by Michaelis-Menten plots, help determine parameters like Vmax (maximal reaction rate) and Km (substrate concentration at half-maximal rate), which quantify the enzyme's efficiency for different substrates. libretexts.org Structural studies have revealed the classic α/β-hydrolase fold and a catalytic triad (B1167595) of amino acids in the active site, which is characteristic of this enzyme family. nih.gov These structural insights are crucial for understanding its broad substrate specificity and for potential engineering applications in bioremediation. nih.gov
| Enzyme | Structural Family / Features | Kinetic Properties |
| LinA | Homotetramer (~16.5 kDa subunit) | Exhibits enantioselectivity for HCH isomers. Catalytic residues include His73 and Asp25. |
| LinB | α/β-hydrolase superfamily | Broad substrate specificity. Follows Michaelis-Menten kinetics. |
Under anaerobic conditions, the degradation of HCH isomers follows different pathways compared to the aerobic Lin pathway. nih.gov Anaerobic biotransformation is generally a slower process and often involves reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. researchgate.net
Several anaerobic bacteria, including strains of Dehalococcoides and Clostridium, have been shown to dechlorinate HCH isomers. nih.govbiorxiv.org The degradation of γ-HCH, for example, can proceed through dichloroelimination to form γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH). nih.govfrontiersin.org Further reactions can lead to the formation of monochlorobenzene (MCB) and ultimately benzene (B151609) as the end products. frontiersin.orgnih.gov Another proposed anaerobic pathway involves the formation of pentachlorocyclohexene (PCCH), which is then converted to dichlorobenzenes and chlorobenzene (B131634). nih.govfrontiersin.org Unlike aerobic degradation, complete mineralization to CO2 and H2O is less common under anaerobic conditions, often resulting in the accumulation of less chlorinated but still potentially toxic intermediates like benzene. biorxiv.orgresearchgate.net The specific isomer influences the transformation rate, with γ-HCH often being degraded more readily than the highly persistent β-HCH isomer. researchgate.netnih.gov
Information regarding the degradation and biotransformation of the chemical compound 1,3,3,4,4,6-Hexachlorohexane is not available in the public domain.
Extensive searches for scientific literature detailing the degradation pathways, biotransformation, and abiotic degradation of this compound have yielded no specific information. The available research on the degradation of hexachloro-substituted hexanes is focused almost exclusively on the isomers of 1,2,3,4,5,6-hexachlorocyclohexane (HCH), a widely studied group of persistent organic pollutants.
Therefore, it is not possible to provide an article on the degradation and biotransformation of this compound based on the provided outline, as no research data appears to be published on this specific compound in the context of:
Reductive Dechlorination and Dichloroelimination
Formation of Chlorinated Benzene Metabolites
Isomer-Specific Degradation Rates and Pathways
Role of Microbial Consortia in Biodegradation
Identification and Characterization of Hydroxylated Metabolites
Photo-induced Isomerization and Degradation
It is crucial to distinguish between this compound and the isomers of 1,2,3,4,5,6-hexachlorocyclohexane (commonly known as HCH or lindane for the γ-isomer). These are structurally different compounds, and information regarding the environmental fate and degradation of HCH isomers cannot be extrapolated to this compound.
Given the strict instructions to focus solely on this compound, no article can be generated that would be scientifically accurate and adhere to the provided outline.
Abiotic Degradation and Transformation Processes
Hydrolysis and Dehydrohalogenation Reactions
No specific data on the hydrolysis or dehydrohalogenation rates, products, or mechanisms for this compound could be located.
Reductive Dehalogenation by Environmental Matrices
There is no available research detailing the reductive dehalogenation of this compound in soil, sediment, or other environmental matrices.
Radical Chain Reactions and Chlorine Atom Migration
Specific studies concerning radical chain reactions or chlorine atom migration as a degradation pathway for this compound were not found in the surveyed literature.
Article on "this compound" Unfeasible Due to Lack of Scientific Data
A comprehensive search of scientific literature reveals a significant lack of available data regarding the environmental transport and fate of the chemical compound This compound . The specific topics requested for this article—including long-range transport, distribution across environmental compartments, and bioaccumulation—are not documented for this particular substance.
The provided outline strongly corresponds to the known environmental behavior of a different, extensively studied group of compounds: the isomers of hexachlorocyclohexane (B11772) (HCH) , such as alpha-HCH, beta-HCH, and gamma-HCH (lindane). These compounds, which are cyclic (possessing a cyclohexane (B81311) ring) rather than straight-chain hexanes, are well-known persistent organic pollutants (POPs) with documented characteristics matching the requested article structure.
Long-Range Atmospheric and Oceanic Transport: This is a key characteristic of HCH isomers, which are semi-volatile and transported globally to remote regions like the Arctic. dss.go.thacs.org
Distribution Across Environmental Compartments: Extensive research exists on how HCH isomers partition between air, water, soil, and sediment. dss.go.thnih.gov
Bioaccumulation and Biotransformation: The bioaccumulation of HCH isomers in food chains is a major area of study. nih.gov
Enantiomer-Specific Fate: The alpha-HCH isomer is chiral, and its enantiomers exhibit different behaviors in the environment and biota, a widely researched topic. acs.org
In contrast, there is no scientific literature available that discusses these environmental properties for the straight-chain alkane, this compound.
Due to the strict instruction to focus solely on "this compound" and the absence of relevant scientific information for this specific compound, it is not possible to generate the requested article. The subject of the query appears to be based on a misidentification of the chemical compound of interest.
Environmental Transport and Fate of Hexachlorohexane Isomers
Bioaccumulation and Biotransformation in Ecological Systems
Trophic Transfer and Food Web Dynamics
There is no specific information available in the reviewed literature detailing the trophic transfer or food web dynamics of 1,3,3,4,4,6-Hexachlorohexane. Studies on other chlorinated alkanes suggest a potential for bioaccumulation, where the concentration of a substance can increase in organisms at successively higher levels in a food chain. However, without specific research on this compound, its biomagnification potential remains uncharacterized.
Persistence and Classification as Persistent Organic Pollutants (POPs)
Detailed studies on the environmental persistence of this compound, including its half-life in various environmental compartments such as soil, water, and air, are not available. Furthermore, there is no information regarding its classification, or consideration for classification, as a Persistent Organic Pollutant (POP) under international agreements like the Stockholm Convention. The general class of polychlorinated n-alkanes, to which this compound belongs, has been noted for its persistence, but specific data for this isomer is absent.
Due to the lack of empirical data, no data tables or detailed research findings on the environmental transport and fate of this compound can be provided at this time.
Advanced Analytical Methodologies for Hexachlorohexane Isomer Analysis
Chromatographic Techniques for Separation and Quantification
There is no available literature detailing the application of chromatographic techniques for the specific separation and quantification of 1,3,3,4,4,6-Hexachlorohexane.
High-Resolution Gas Chromatography (HRGC)
No published studies were found that describe the use of High-Resolution Gas Chromatography (HRGC) for the analysis of this compound. Method parameters such as column selection, temperature programming, and retention times have not been established for this specific isomer.
Advanced Detector Systems (e.g., Electron Capture Detection)
No research could be located that discusses the use of Electron Capture Detection (ECD) or other advanced detector systems for the selective and sensitive detection of this compound.
High-Performance Liquid Chromatography (HPLC)
There are no documented High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound in any matrix.
Mass Spectrometric Techniques for Structural Confirmation and Trace Analysis
Specific mass spectrometric data for this compound, which is essential for structural confirmation and trace-level analysis, is not available in the public domain or scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
No studies detailing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound were identified. Key analytical data, such as its mass spectrum, fragmentation patterns, and selected ions for monitoring (SIM), have not been published.
High-Resolution Mass Spectrometry (HRMS)
There is no information available on the application of High-Resolution Mass Spectrometry (HRMS) for the trace analysis or exact mass determination of this compound.
Isotope Dilution Mass Spectrometry (IDMS) for Quantitation Accuracy
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the highly accurate quantification of organic compounds, including isomers of hexachlorocyclohexane (B11772) (HCH). This technique is particularly valuable for complex environmental and biological matrices where other methods may suffer from inaccuracies due to matrix effects or incomplete recovery during sample preparation. The core principle of IDMS involves the use of a stable, isotopically labeled form of the analyte as an internal standard. For the analysis of this compound, a known amount of an isotopically enriched standard, such as ¹³C₆-1,3,3,4,4,6-Hexachlorohexane, would be added to the sample at the very beginning of the analytical procedure.
This labeled standard is chemically identical to the native (unlabeled) this compound and therefore behaves identically during extraction, cleanup, and chromatographic separation. Any losses of the analyte during these steps will be mirrored by proportional losses of the isotopically labeled standard. Mass spectrometry is then used to measure the ratio of the native analyte to the labeled internal standard. Because the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy, effectively correcting for procedural losses and matrix-induced signal suppression or enhancement.
The application of IDMS, often coupled with high-resolution gas chromatography-mass spectrometry (GC-MS), provides a robust analytical approach for the accurate determination of this compound in various samples. The specificity of mass spectrometry allows for the differentiation of the target analyte from co-eluting interfering compounds, further enhancing the reliability of the results.
Table 1: Key Parameters in Isotope Dilution Mass Spectrometry for this compound Analysis
| Parameter | Description | Importance for Quantitation Accuracy |
| Isotopically Labeled Standard | A version of this compound where some atoms (e.g., Carbon) are replaced with a heavier stable isotope (e.g., ¹³C). | Acts as an ideal internal standard, co-eluting with the native analyte and experiencing identical behavior during sample processing, thus correcting for recovery losses. |
| Mass Spectrometric Detection | An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Allows for the simultaneous measurement of both the native and the isotopically labeled forms of the analyte, enabling the determination of their ratio. |
| Calibration | The process of establishing the relationship between the measured signal and the concentration of the analyte. | In IDMS, calibration is based on the ratio of the response of the native analyte to the labeled standard, which is inherently more stable and less prone to matrix effects than external calibration. |
| Sample Preparation | The series of steps (e.g., extraction, cleanup) performed on a sample prior to analysis. | IDMS compensates for analyte losses that may occur during these steps, leading to more accurate results. |
Nuclear Magnetic Resonance (NMR) for Detailed Structural and Stereochemical Analysis.wikipedia.orgresearchgate.netnih.govresearchsolutions.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical analysis of organic molecules, including the various isomers of hexachlorocyclohexane. researchsolutions.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, specifically the nuclei of atoms such as hydrogen (¹H) and carbon (¹³C). This information is crucial for distinguishing between constitutional isomers and stereoisomers.
For a specific isomer like this compound, ¹H and ¹³C NMR spectra would provide a unique fingerprint. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is determined by the spatial arrangement of the chlorine atoms on the cyclohexane (B81311) ring. In ¹H NMR, the coupling constants (J) between adjacent protons provide valuable information about their dihedral angles, which in turn helps to define the conformation of the cyclohexane ring and the relative stereochemistry of the substituents.
For instance, the multiplicity of the signals (e.g., singlet, doublet, triplet) and the magnitude of the coupling constants can be used to determine whether the protons (and by extension, the chlorine atoms) are in axial or equatorial positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further aiding in the complete assignment of the structure.
The stereochemistry of this compound, including the relative configuration of the chiral centers, can be definitively established through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. wordpress.com NOE provides information about the through-space proximity of protons, allowing for the determination of which protons are close to each other in space, which is a direct consequence of the molecule's three-dimensional structure. wordpress.com
Table 2: Application of NMR Techniques for the Analysis of this compound
| NMR Technique | Information Obtained | Relevance to Structural and Stereochemical Analysis |
| ¹H NMR | Chemical shifts, coupling constants, and signal multiplicity of hydrogen atoms. | Provides information on the electronic environment of each proton and the dihedral angles between them, aiding in the determination of relative stereochemistry. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Reveals the number of unique carbon environments in the molecule, which is characteristic of a specific isomer. |
| COSY | Correlation between coupled protons. | Establishes the connectivity of protons within the molecule, confirming the carbon skeleton. |
| HSQC | Correlation between protons and their directly attached carbons. | Links the proton and carbon skeletons, aiding in the complete assignment of the NMR spectra. |
| NOESY | Correlation between protons that are close in space. | Provides direct evidence for the three-dimensional arrangement of atoms, allowing for the unambiguous determination of stereochemistry. wordpress.com |
Quality Assurance and Quality Control in Environmental and Biological Sample Analysis.epa.gov
Ensuring the reliability and comparability of analytical data for this compound in environmental and biological samples is paramount for accurate risk assessment and regulatory compliance. A robust Quality Assurance/Quality Control (QA/QC) program is therefore essential. dtic.mil This program encompasses a set of procedures and practices designed to monitor the entire analytical process, from sample collection to data reporting, to ensure that the generated data are of known and documented quality. ual.es
Key components of a QA/QC program for the analysis of this compound include:
Method Validation: Before routine use, the analytical method must be rigorously validated to demonstrate that it is fit for its intended purpose. This includes evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity.
Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest. sigmaaldrich.com The analysis of CRMs is crucial for assessing the accuracy of the analytical method and ensuring the traceability of the measurements to a recognized standard. sigmaaldrich.com
Laboratory Control Samples (LCS): An LCS is a blank sample (e.g., clean water or soil) that is spiked with a known amount of the analyte. It is analyzed with each batch of samples to monitor the performance of the analytical method over time.
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are prepared by adding a known amount of the analyte to a subsample of the actual sample being analyzed. MS/MSD are used to assess the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. dtic.mil
Method Blanks: A method blank is a clean sample that is carried through the entire analytical procedure in the same manner as the actual samples. It is used to identify any contamination that may be introduced during the analytical process.
Inter-laboratory Comparison Studies (Proficiency Testing): Participation in proficiency testing schemes, where the same sample is analyzed by multiple laboratories, is an external measure of a laboratory's performance and helps to ensure the comparability of data generated by different organizations.
Table 3: Essential Quality Control Samples in the Analysis of this compound
| QC Sample | Purpose | Frequency of Analysis | Acceptance Criteria |
| Method Blank | To assess for contamination introduced during the analytical process. | One per analytical batch. | Analyte concentration should be below the limit of detection. |
| Laboratory Control Sample (LCS) | To monitor the performance and accuracy of the analytical method. | One per analytical batch. | Recovery of the spiked analyte should be within established control limits (e.g., 80-120%). |
| Matrix Spike (MS) | To evaluate the effect of the sample matrix on the accuracy of the method. | Typically one per 20 samples or per analytical batch. | Recovery of the spiked analyte should be within established control limits, which may be wider than for the LCS. |
| Matrix Spike Duplicate (MSD) | To assess the precision of the method in the sample matrix. | Typically one per 20 samples or per analytical batch. | The relative percent difference (RPD) between the MS and MSD results should be below a specified limit (e.g., <20%). |
| Certified Reference Material (CRM) | To verify the accuracy and traceability of the measurement. | Periodically, as part of method validation and ongoing performance verification. | The measured concentration should agree with the certified value within the stated uncertainty. |
Computational Chemistry and Molecular Modeling Studies of Hexachlorohexane
Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches
The synergy between quantum mechanics (QM) and molecular mechanics (MM) in hybrid QM/MM methods provides a powerful framework for studying complex chemical processes in large molecular systems. These approaches are particularly valuable for elucidating reaction mechanisms and understanding the stability of different isomers.
QM/MM Schemes for Reaction Mechanism Elucidation (e.g., Dechlorination)
The biodegradation of HCH isomers often involves enzymatic dechlorination, a process that is well-suited for investigation using QM/MM simulations. In these schemes, the region of the system where the chemical reaction occurs (e.g., the active site of an enzyme and the substrate) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is described by a more computationally efficient MM force field.
This approach has been instrumental in clarifying the catalytic role of enzymes like LinA dehydrohalogenase in the degradation of HCH isomers. nih.gov QM/MM free energy simulations have been employed to detail the dehydrochlorination reaction of γ-HCH and β-HCH. nih.gov These studies have revealed distinct minimum free energy pathways, including both concerted and stepwise mechanisms, depending on the specific isomer and the protonation state of key catalytic residues such as His73. nih.gov For instance, the dehydrochlorination of γ-HCH can proceed through both concerted and stepwise pathways, while the stepwise route is significantly more favorable for the β-HCH isomer. nih.gov The calculated activation free energies from these simulations show good agreement with experimental values, validating the predictive power of the QM/MM approach. nih.gov
Density Functional Theory (DFT) and Ab Initio Calculations for Isomer Stability
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools for accurately calculating the electronic structure and energetic properties of molecules. These methods have been applied to study the conformational behavior and relative stabilities of various HCH isomers. nih.gov The stability of different conformers is determined by the spatial arrangement of the chlorine atoms, which can occupy either axial or equatorial positions on the cyclohexane (B81311) ring. researchgate.net
Quantum-chemical calculations can elucidate the energetic differences between these conformers, providing insights into the predominant forms of HCH isomers under various conditions. nih.gov These studies are crucial for understanding the environmental persistence and biological activity of different isomers, as these properties are often linked to their three-dimensional structure. wikipedia.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. mdpi.com For HCH isomers, MD simulations can reveal how these molecules behave in different environments, such as in solution or in the presence of biological macromolecules.
These simulations track the trajectories of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of the cyclohexane ring and the rotational freedom of the C-Cl bonds. Understanding the conformational dynamics is essential, as the specific shape of an HCH isomer can influence its ability to bind to biological targets. mdpi.com
Substrate-Enzyme Binding and Catalytic Mechanism Simulations (e.g., LinB)
The interaction between HCH isomers and degradative enzymes like the haloalkane dehalogenase LinB is a key area of research for bioremediation. nih.govnih.gov Computational simulations, including molecular docking and MD, are used to model the binding of HCH substrates to the active site of these enzymes. researchgate.net
Molecular docking studies can predict the preferred binding orientation of an HCH isomer within the enzyme's active site, highlighting the key amino acid residues involved in the interaction. nih.gov Following docking, MD simulations can be used to assess the stability of the substrate-enzyme complex and to observe the conformational changes that may occur upon binding. These simulations are critical for understanding the substrate specificity of enzymes like LinB and for guiding protein engineering efforts to enhance their degradative capabilities. nih.gov The catalytic mechanism of LinB is proposed to involve a catalytic triad (B1167595) of amino acids (D108, H272, and E132) that facilitate the hydrolytic dehalogenation of the HCH substrate. nih.gov
Intermolecular Interactions with Biological Macromolecules (e.g., DNA)
The potential for HCH isomers to interact with biological macromolecules such as DNA is a significant aspect of their toxicology. dntb.gov.ua Molecular modeling techniques can be employed to investigate the nature and strength of these interactions. While direct covalent binding to DNA is not the primary mode of action for HCH, non-covalent interactions can still be significant.
Computational studies can model how HCH isomers might intercalate between DNA base pairs or bind to the minor groove. dntb.gov.ua These simulations can calculate the binding energies and identify the types of intermolecular forces involved, such as van der Waals interactions and hydrogen bonds. Understanding these interactions at a molecular level is crucial for assessing the potential genotoxicity of HCH compounds.
Adsorption Mechanism Modeling
The adsorption of HCH isomers onto various materials, such as activated carbon, is a critical process in water purification and environmental remediation. nih.govresearchgate.net Computational modeling is used to understand the underlying mechanisms of this adsorption at the molecular level. mdpi.com
Theoretical studies have used simplified models of activated carbon, such as functionalized naphthalene, to investigate the interactions between HCH isomers and different surface groups (e.g., hydroxyl and carboxyl). nih.gov These models, often employing methodologies like the Multiple Minima Hypersurface (MMH), can determine the preferred binding sites and interaction energies. nih.govmdpi.com For example, research has shown that the association of HCH with activated carbon surface groups preferentially occurs between the axial protons of HCH and the oxygen atoms of the surface groups, with stronger interactions observed with charged surface groups. nih.gov Such studies can help in the rational design of more effective adsorbent materials for the removal of HCH from the environment. mdpi.comnih.gov
Table of Modeled Interactions and Methods
| Interaction/Process | Computational Method(s) | Key Findings |
|---|---|---|
| Dechlorination Mechanism | QM/MM | Elucidation of concerted vs. stepwise pathways for different isomers. |
| Isomer Stability | DFT, Ab Initio | Determination of relative energies of different conformers. |
| Conformational Dynamics | Molecular Dynamics (MD) | Characterization of ring flexibility and C-Cl bond rotation. |
| Substrate-Enzyme Binding | Molecular Docking, MD | Identification of key binding residues and conformational changes. |
| DNA Interaction | Molecular Modeling | Assessment of non-covalent binding modes and energies. |
Research Gaps and Future Directions in Hexachlorohexane Studies
Elucidation of Minor Isomer-Specific Pathways
The degradation and metabolic pathways of the major HCH isomers have been a subject of research for decades. Under aerobic conditions, the degradation of α-, β-, γ-, and δ-HCH is often initiated by the enzyme LinA, a dehydrochlorinase, or LinB, a haloalkane dehalogenase, in various soil bacteria. nih.gov Anaerobic degradation pathways have also been identified, often leading to the formation of chlorobenzene (B131634) and benzene (B151609). nih.gov
However, these well-documented pathways may not be entirely applicable to minor isomers like 1,3,3,4,4,6-Hexachlorohexane. The specific stereochemistry of each isomer dictates its susceptibility to enzymatic attack and subsequent degradation. The unique arrangement of chlorine atoms in this compound could lead to different degradation intermediates and end products, or it might be more or less recalcitrant than the more common isomers.
A significant research gap exists in the experimental elucidation of these isomer-specific pathways. Future research should focus on isolating and characterizing microorganisms capable of degrading minor HCH isomers. Advanced analytical techniques, such as compound-specific isotope analysis (CSIA), can be employed to track the transformation of these compounds in environmental matrices and identify the specific biochemical reactions involved. Understanding these pathways is fundamental to predicting the persistence of minor isomers in the environment and assessing their potential for bioaccumulation and biomagnification.
Advanced Computational Prediction of Environmental Fate
In the absence of extensive empirical data for minor HCH isomers, advanced computational modeling presents a powerful tool for predicting their environmental fate and potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can estimate the physicochemical properties and biological activities of chemicals based on their molecular structure. nih.gov For persistent organic pollutants (POPs), QSAR models are used to predict properties like biodegradability, bioaccumulation potential, and toxicity. researchgate.net
While multimedia fate models have been developed to simulate the environmental distribution of major HCH isomers, these models are parameterized with experimental data that is lacking for compounds like this compound. nih.govnih.gov A key area for future research is the development and validation of in silico models specifically tailored to the diverse range of HCH isomers.
This could involve:
Density Functional Theory (DFT) studies: To calculate the thermodynamic and kinetic parameters of potential degradation reactions for minor isomers, providing insights into their likely transformation pathways.
Molecular docking simulations: To predict the binding affinity of minor isomers to key degrading enzymes, helping to assess their potential for bioremediation.
Predictive toxicology models: To estimate the potential for adverse health effects based on structural similarities to well-characterized toxicants.
These computational approaches can help prioritize research efforts by identifying potentially problematic minor isomers and guiding the design of targeted laboratory and field studies.
Table 1: Comparison of Research Status for Major vs. Minor HCH Isomers
| Research Area | Major HCH Isomers (e.g., α, β, γ, δ) | Minor HCH Isomers (e.g., this compound) |
|---|---|---|
| Environmental Concentrations | Widely monitored and documented | Largely unquantified |
| Degradation Pathways | Multiple aerobic and anaerobic pathways identified | Unknown or speculative |
| Toxicological Data | Extensive animal and in vitro data available | Virtually non-existent |
| Computational Models | Parameter-rich fate and transport models exist | Lack of empirical data for model development and validation |
| Remediation Studies | Numerous studies on bioremediation and chemical degradation | No specific studies available |
Development of Novel Remediation Strategies
The remediation of sites contaminated with HCH is a global challenge. Traditional methods often involve excavation and landfilling, which is costly and simply transfers the problem elsewhere. nih.gov Consequently, there is a growing interest in developing effective and sustainable in-situ remediation technologies. For the major HCH isomers, a range of strategies have been explored, including bioremediation, in-situ chemical oxidation (ISCO), and nanotechnology-based approaches. nih.govwikipedia.org
The applicability and efficacy of these novel remediation strategies for minor isomers like this compound are unknown. Future research in this area should investigate:
Nanoremediation: The use of nanoparticles, such as nano-zero-valent iron (nZVI), has shown promise for the degradation of various organochlorine pesticides. ijcrt.org Studies are needed to assess the reactivity of nZVI and other nanomaterials towards a wider range of HCH isomers.
In-Situ Chemical Oxidation (ISCO): ISCO involves the injection of strong oxidants like permanganate (B83412) or persulfate into the subsurface to destroy contaminants. wikipedia.orgsoilpedia.nl The effectiveness of ISCO is highly dependent on the specific chemical structure of the target compound. Research is required to determine the optimal oxidant and activation methods for the complete mineralization of minor HCH isomers.
Combined Remediation Approaches: Synergistic approaches that combine, for example, chemical oxidation to break down the more recalcitrant compounds followed by bioremediation to degrade the resulting intermediates, may offer a more comprehensive solution for complex HCH mixtures. researchgate.net The development of such combined strategies will require a detailed understanding of the degradation pathways of all isomers present, including the minor ones.
Electrokinetic Remediation: This technique uses a low-level direct electric current to move contaminants in the subsurface, which can be coupled with other remediation technologies. researchgate.net Its potential for mobilizing and treating a broad spectrum of HCH isomers warrants further investigation.
Table 2: Potential Novel Remediation Strategies for Minor HCH Isomers
| Remediation Strategy | Principle of Action | Research Needs for Minor Isomers |
|---|---|---|
| Nanoremediation (e.g., nZVI) | Reductive dechlorination at the nanoparticle surface. | Assessment of reactivity and degradation kinetics; identification of breakdown products. |
| In-Situ Chemical Oxidation (ISCO) | Destruction of organic compounds by strong oxidants. | Determination of optimal oxidant, dosage, and activation methods; evaluation of mineralization efficiency. |
| Electrokinetic Remediation | Mobilization of contaminants in the subsurface using an electric field. | Investigation of mobility and potential for coupling with degradation technologies. |
| Combined Approaches (e.g., ISCO-Bioremediation) | Sequential application of chemical and biological treatments. | Understanding of intermediate products from ISCO and their bioavailability for microbial degradation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
